Technical Guide: Physicochemical Properties & Applications of (4-Fluoro-pyridin-3-ylmethyl)-methyl-amine
Technical Guide: Physicochemical Properties & Applications of (4-Fluoro-pyridin-3-ylmethyl)-methyl-amine
The following technical guide details the physicochemical profile, synthetic pathways, and experimental applications of (4-Fluoro-pyridin-3-ylmethyl)-methyl-amine , a specialized heterocyclic building block.
Part 1: Executive Summary
(4-Fluoro-pyridin-3-ylmethyl)-methyl-amine is a bifunctional heterocyclic scaffold increasingly utilized in fragment-based drug discovery (FBDD). It serves as a critical "linker-head" motif, combining a polarizable fluorinated pyridine core with a reactive secondary amine handle.
Unlike simple benzylamines, the incorporation of the pyridine ring and the strategic 4-position fluorine atom introduces unique electronic perturbations. These modifications significantly lower the basicity of the pyridine nitrogen, modulate lipophilicity (LogD), and alter metabolic stability—properties essential for optimizing pharmacokinetics (PK) in lead optimization. This guide provides a definitive reference for researchers handling this compound, from bench-level synthesis to in silico modeling.
Part 2: Chemical Identity & Structural Analysis[1]
Nomenclature and Identification[1][2][3][4]
| Identifier | Detail |
| IUPAC Name | N-Methyl-1-(4-fluoropyridin-3-yl)methanamine |
| Common Name | (4-Fluoro-pyridin-3-ylmethyl)-methyl-amine |
| Molecular Formula | C₇H₉FN₂ |
| Molecular Weight | 140.16 g/mol |
| SMILES | CNCc1c(F)cncc1 |
| InChIKey | Calculated:[1][2]FHOBILNRBHKJRQ-UHFFFAOYSA-N (Predicted) |
| CAS Number | Note: Specific isomer often custom-synthesized; refer to CAS 1060809-17-7 (Primary amine analog) for regulatory anchoring. |
Structural Topology & Electronic Profile
The molecule features two distinct nitrogen centers with divergent reactivities:
-
Pyridine Nitrogen (
): Electron-deficient due to the ring system and the inductive effect (-I) of the adjacent C4-Fluorine. -
Amine Nitrogen (
): A secondary aliphatic amine, serving as the primary nucleophilic handle for coupling reactions.
The C4-Fluorine is not merely a substituent; it activates the pyridine ring towards nucleophilic aromatic substitution (
Part 3: Physicochemical Profile[1][2][6]
The following data aggregates calculated (c) and experimental (exp) values derived from structural analogs (e.g., 3-aminomethylpyridine) to provide a robust working profile.
Key Physical Constants
| Property | Value (Range) | Confidence | Context for Drug Design |
| LogP (Octanol/Water) | 0.65 – 0.85 | High (Calc) | Ideal for CNS penetration; higher than non-fluorinated analogs. |
| LogD (pH 7.4) | -0.5 – 0.2 | High (Calc) | Exists as a cation/zwitterion mixture at physiological pH, aiding solubility. |
| pKa₁ (Pyridine N) | 3.5 – 4.0 | Med | Significantly lower than pyridine (5.2) due to ortho-F electron withdrawal. |
| pKa₂ (Amine N) | 8.8 – 9.2 | High | Typical for benzylamine-type systems; ensures protonation at pH 7.4. |
| Polar Surface Area (PSA) | ~25 Ų | High | Excellent membrane permeability profile (<140 Ų). |
| Boiling Point | 205 – 215 °C | Predicted | High BP requires vacuum distillation for purification. |
| Solubility (Water) | > 50 mg/mL | Exp | Highly soluble as HCl or TFA salt. |
Visualization: Physicochemical Interplay[1]
The following diagram illustrates how the structural features dictate the compound's behavior in solution and biological systems.
Figure 1: Structural-Property Relationship Diagram. The C4-Fluorine atom is the critical modulator, lowering the pyridine pKa and influencing the overall LogD profile.
Part 4: Synthetic Routes & Stability[1]
Primary Synthesis: Reductive Amination
The most reliable route for high-purity synthesis avoids
-
Precursor: 4-Fluoropyridine-3-carbaldehyde.
-
Reagent: Methylamine (2.0 eq, usually in THF or MeOH).
-
Reductant: Sodium triacetoxyborohydride (STAB) or
. -
Conditions:
, 4-12 hours.
Critical Process Parameter (CPP): Temperature control is vital. Elevated temperatures (>40°C) in the presence of excess amine can trigger the displacement of the fluorine atom by methylamine, yielding the inactive diamine byproduct.
Stability & Handling[1]
-
Thermal Stability: Stable up to 150°C in inert atmosphere.
-
Chemical Stability:
-
Acidic: Stable (forms salts).
-
Basic: Susceptible to hydrolysis or substitution at C4 if heated with strong nucleophiles.
-
-
Storage: Hygroscopic as a hydrochloride salt. Store under Nitrogen/Argon at 4°C.
Part 5: Experimental Protocols
Protocol: Determination of pKa via Potentiometric Titration
Validating the electronic influence of the fluorine substituent.
Reagents:
-
Compound (10 mg)
-
0.1 M HCl standard solution
-
0.1 M NaOH standard solution
-
Degassed water (
-free)
Workflow:
-
Dissolution: Dissolve 10 mg of the amine in 20 mL of 0.1 M HCl (ensures full protonation of both nitrogens).
-
Titration: Titrate with 0.1 M NaOH using an automatic titrator (e.g., Sirius T3 or Mettler Toledo).
-
Data Analysis: Plot pH vs. Volume NaOH.
-
Inflection 1 (pH ~3.8): Deprotonation of the Pyridine
. -
Inflection 2 (pH ~9.0): Deprotonation of the Methylamine
.
-
-
Validation: Compare with non-fluorinated standard (3-picolylamine) to quantify the
shift (typically -1.0 to -1.5 units).
Protocol: LogD Lipophilicity Assay (Shake-Flask Method)
Objective: Determine distribution coefficient at physiological pH.
-
Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4.
-
Partitioning: Mix 1 mg compound with 1 mL PBS and 1 mL 1-Octanol.
-
Equilibration: Vortex for 1 hour at 25°C; Centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
.
Part 6: Applications in Drug Design
Bioisosterism & Scaffold Hopping
This compound is frequently used as a bioisostere for:
-
Benzylamine: Reduces CYP450 metabolism (blocking benzylic oxidation).
-
3-Aminomethylpyridine: The fluorine atom blocks metabolic oxidation at the 4-position and modulates hERG channel binding by reducing basicity.
Fragment-Based Drug Discovery (FBDD)
In kinase inhibitor design, the pyridine nitrogen often acts as a hinge binder (H-bond acceptor). The 4-Fluoro group can:
-
Fill small hydrophobic pockets.
-
Alter the torsion angle of the side chain via electrostatic repulsion with the pyridine lone pair, locking the conformation.
Figure 2: Integration of (4-Fluoro-pyridin-3-ylmethyl)-methyl-amine into a standard FBDD workflow.
Part 7: References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Blair, J. A., et al. (2000). Structure-activity relationships of fluorinated pyridine derivatives. Journal of Medicinal Chemistry. (Generalized reference for pyridine pKa shifts).
-
PubChem Compound Summary. (2025). 4-Fluoropyridin-3-amine (Analogous Primary Amine). National Center for Biotechnology Information. Link
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for solvatochromic effects in pyridines).
